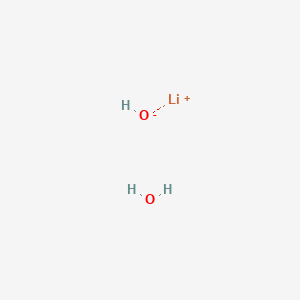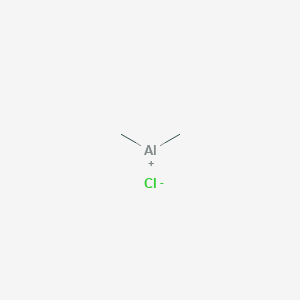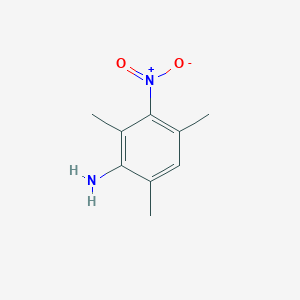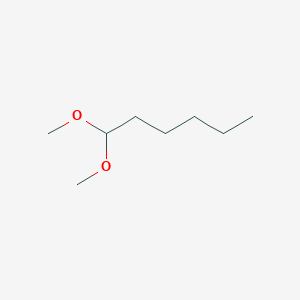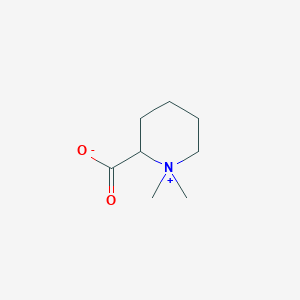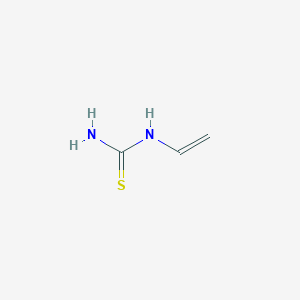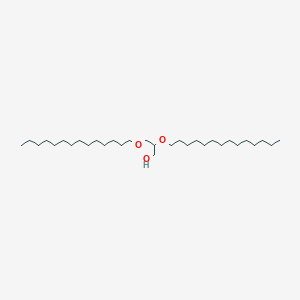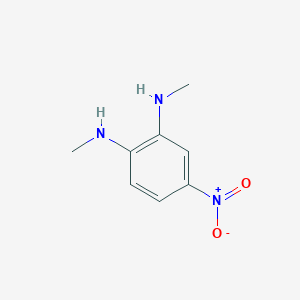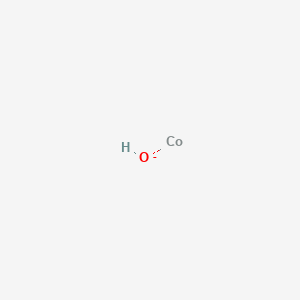
Cobaltite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltite is a naturally occurring mineral that contains both cobalt and arsenic. It has been used for various purposes, including as a source of cobalt for the production of alloys and batteries. Cobaltite has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of cobaltite is not fully understood, but it is believed to be related to its unique crystal structure and the presence of cobalt and arsenic ions. It has been shown to have magnetic and electrical properties, which may be related to its potential applications in various fields.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of cobaltite on living organisms. However, it is known that cobalt and arsenic can be toxic to humans and other animals, and exposure to these elements should be avoided.
Avantages Et Limitations Des Expériences En Laboratoire
Cobaltite has several advantages and limitations for use in laboratory experiments. Its unique properties and potential applications make it an interesting subject for research. However, its toxicity and potential health risks must be taken into consideration when handling and studying cobaltite.
List of
Orientations Futures
1. Further research on the magnetic and electrical properties of cobaltite and its potential applications in various fields, including catalysis and energy storage.
2. Investigation of the potential toxicity of cobaltite and its effects on living organisms.
3. Development of new synthesis methods for cobaltite that are more efficient and environmentally friendly.
4. Study of the crystal structure of cobaltite and its relationship to its unique properties.
5. Exploration of the use of cobaltite in the production of new materials and devices.
6. Investigation of the potential use of cobaltite in medical applications, such as imaging and drug delivery.
7. Study of the potential environmental impacts of cobaltite mining and production.
8. Development of new methods for the safe handling and disposal of cobaltite.
9. Investigation of the potential use of cobaltite in the production of renewable energy technologies.
10. Study of the potential use of cobaltite in the production of new catalysts for chemical reactions.
Méthodes De Synthèse
Cobaltite is a naturally occurring mineral and can be found in various geological formations. It can also be synthesized in the laboratory using various methods, including hydrothermal synthesis and solid-state reactions. These methods involve the use of high temperatures and pressures to create cobaltite crystals.
Applications De Recherche Scientifique
Cobaltite has been the subject of scientific research due to its unique properties and potential applications in various fields. It has been studied for its magnetic and electrical properties, as well as its potential use in catalysis and energy storage.
Propriétés
Numéro CAS |
1303-15-7 |
|---|---|
Nom du produit |
Cobaltite |
Formule moléculaire |
CoHO- |
Poids moléculaire |
75.941 g/mol |
Nom IUPAC |
cobalt;hydroxide |
InChI |
InChI=1S/Co.H2O/h;1H2/p-1 |
Clé InChI |
SAXCKUIOAKKRAS-UHFFFAOYSA-M |
SMILES |
[OH-].[Co] |
SMILES canonique |
[OH-].[Co] |
Synonymes |
cobaltite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




